
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine, also known as MSX-4, is a xanthine derivative that has been studied for its potential therapeutic applications. This compound has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of various neurological disorders. In
作用机制
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine acts as a selective antagonist of the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain. By blocking this receptor, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine increases dopamine release in the brain, leading to enhanced cognitive function and memory. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
生化和生理效应
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have significant effects on the central nervous system. It has been shown to enhance cognitive function and memory in animal models, and has been studied for its potential as a treatment for various neurological disorders. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A2A receptor, making it a useful tool for studying the role of this receptor in the brain. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have significant effects on cognitive function and memory, making it a promising candidate for the development of new treatments for neurological disorders. However, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has some limitations for lab experiments, including its relatively high cost and limited availability.
未来方向
There are several future directions for the study of (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine. One potential direction is the development of new treatments for neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine may have applications in the field of cognitive enhancement, particularly in the areas of learning and memory. Further research is needed to fully understand the potential therapeutic applications of (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine and to develop new treatments based on its mechanism of action.
合成方法
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine can be synthesized using a multi-step process that involves the reaction of 8-bromotheophylline with 4-propenylphenol, followed by the addition of propylamine and propyl bromide. The resulting product is then treated with a base, resulting in the formation of (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been studied extensively for its potential therapeutic applications. It has been shown to have significant effects on the central nervous system, including its ability to enhance cognitive function and memory. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been studied for its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
属性
CAS 编号 |
151539-44-5 |
|---|---|
产品名称 |
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine |
分子式 |
C23H30N4O3 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
7-methyl-8-[(E)-2-(4-propoxyphenyl)ethenyl]-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C23H30N4O3/c1-5-14-26-21-20(22(28)27(15-6-2)23(26)29)25(4)19(24-21)13-10-17-8-11-18(12-9-17)30-16-7-3/h8-13H,5-7,14-16H2,1-4H3/b13-10+ |
InChI 键 |
JTWPSKSASMNZAW-UHFFFAOYSA-N |
手性 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCCC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C=C3)OCCC)C |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C=C3)OCCC)C |
同义词 |
(E)-1,3-Dipropyl-7-methyl-8-(2-(4-propoxyphenyl)ethenyl)-3,7-dihydro-1 H-purine-2,6-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



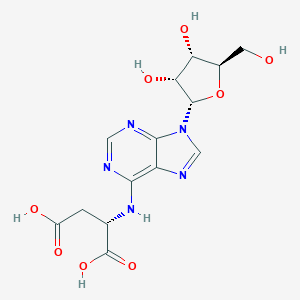
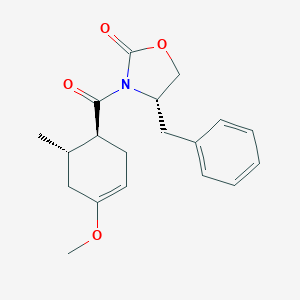
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)


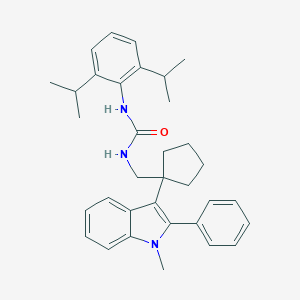
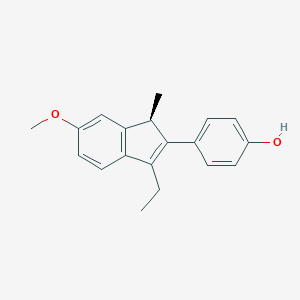
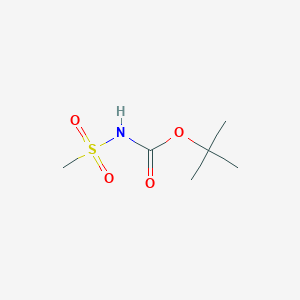
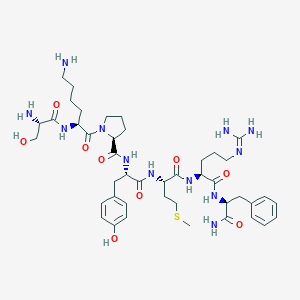

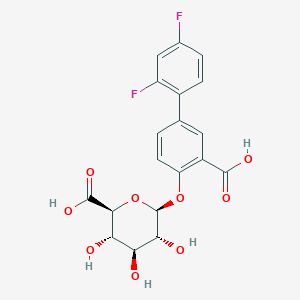
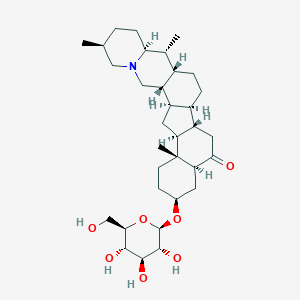
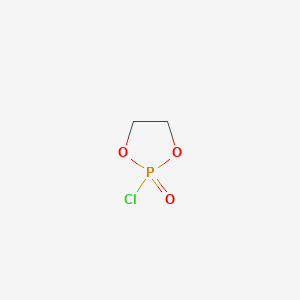
![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)